2-Oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate
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Overview
Description
Phenprocoumon Sulfate is a long-acting oral anticoagulant and a derivative of coumarin. It is primarily used for the prevention and treatment of thromboembolic disorders, such as venous thrombosis, thromboembolism, and pulmonary embolism. Phenprocoumon Sulfate acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenprocoumon Sulfate is synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with phenylpropyl ketone. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Phenprocoumon Sulfate involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Phenprocoumon Sulfate undergoes various chemical reactions, including:
Oxidation: Phenprocoumon Sulfate can be oxidized to form hydroxylated metabolites.
Reduction: The compound can be reduced to form reduced metabolites.
Substitution: Phenprocoumon Sulfate can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Reduced metabolites.
Substitution: Substituted phenprocoumon derivatives.
Scientific Research Applications
Phenprocoumon Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of coumarin derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its anticoagulant properties and potential therapeutic applications in preventing thromboembolic disorders.
Mechanism of Action
Phenprocoumon Sulfate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation and activation of coagulation factors II, VII, IX, and X. As a result, the synthesis of these coagulation factors is impaired, leading to reduced blood clotting .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: A coumarin derivative with anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant derived from coumarin
Uniqueness of Phenprocoumon Sulfate
Phenprocoumon Sulfate is unique due to its long half-life and stable anticoagulant effect, making it suitable for long-term anticoagulation therapy. Unlike warfarin, which requires frequent dose adjustments, Phenprocoumon Sulfate provides more consistent anticoagulation with less frequent monitoring .
Properties
Molecular Formula |
C18H16O6S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-oxo-3-(1-phenylpropyl)chromen-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H16O6S/c1-2-13(12-8-4-3-5-9-12)16-17(24-25(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22) |
InChI Key |
MPVOIMLBHOBOER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OS(=O)(=O)O |
Origin of Product |
United States |
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